4-aminoquinoline-3-carboxylic Acid

Description

BenchChem offers high-quality 4-aminoquinoline-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-aminoquinoline-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H2,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFKMJWKPVAVND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470018 |

Source

|

| Record name | 4-aminoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68313-46-2 |

Source

|

| Record name | 4-aminoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Privileged Scaffold of 4-Aminoquinoline

An In-depth Technical Guide to the Basic Properties of 4-Aminoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active compounds.[1] First synthesized in 1934, derivatives of 4-aminoquinoline, in particular, have demonstrated a vast range of biological activities, from antimalarial to anticancer and anti-inflammatory effects.[2][3] The most iconic example is Chloroquine, a 4-aminoquinoline derivative that revolutionized malaria treatment.[3]

Within this important class of molecules, 4-aminoquinoline-3-carboxylic acid serves as a uniquely versatile building block. Its structure features the essential 4-aminoquinoline core, functionalized with both a basic amino group at the C4 position and an acidic carboxylic acid group at the C3 position. This dual functionality provides two distinct chemical handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1] This guide offers a detailed examination of the fundamental properties of this scaffold, providing the technical insights necessary for its effective utilization in research and drug development.

Physicochemical and Structural Properties

The arrangement of the amino and carboxylic acid groups on the quinoline core dictates the molecule's physical behavior, including its solubility and interactions with biological targets. The molecule is amphoteric, capable of acting as both an acid (due to the carboxyl group) and a base (due to the 4-amino group and the quinoline ring nitrogen). This suggests that it likely exists as a zwitterion at physiological pH.

Table 1: Physicochemical Properties of 4-Aminoquinoline-3-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [5] |

| Molecular Weight | 188.18 g/mol | [5] |

| CAS Number | 68313-46-2 | [5] |

| Appearance | Crystalline solid | [1] |

| Calculated pKa | Not available; expected to be amphoteric | [6] |

| Solubility | Expected to be soluble in polar organic solvents and pH-dependent in aqueous media | [4] |

Synthesis Strategies

The synthesis of the 4-aminoquinoline-3-carboxylic acid core can be achieved through several established organic chemistry pathways. Many modern methods focus on multi-component reactions or metal-catalyzed cross-couplings to build the quinoline system.[2][7] However, one of the most reliable and common strategies for accessing this specific scaffold involves a nucleophilic aromatic substitution (SₙAr) reaction on a pre-functionalized quinoline, followed by hydrolysis.

The key precursor, a 4-chloroquinoline-3-carboxylate ester, is reacted with an amine source, followed by saponification of the ester to yield the final carboxylic acid. The SₙAr reaction is a cornerstone of 4-aminoquinoline synthesis, where the electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack, allowing for the displacement of a halide.[8]

Caption: General synthetic pathway to 4-aminoquinoline-3-carboxylic acid.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis via the ethyl ester intermediate, a common and scalable approach.[9][10]

Part A: Synthesis of Ethyl 4-aminoquinoline-3-carboxylate

-

Reaction Setup: To a solution of ethyl 4-chloroquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add a source of ammonia (e.g., a solution of ammonia in an alcohol or ammonium hydroxide) in excess.

-

Heating: Seal the reaction vessel and heat the mixture at 120-140°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Part B: Hydrolysis to 4-Aminoquinoline-3-carboxylic Acid

-

Reaction Setup: Suspend the synthesized ethyl 4-aminoquinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 1-2 N NaOH).

-

Heating: Heat the mixture to reflux (approximately 75-100°C) and stir overnight, or until TLC analysis indicates the complete consumption of the starting material.[9]

-

Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with an acid (e.g., hydrochloric acid) to a pH where the product precipitates. This is typically near the isoelectric point of the molecule.

-

Purification: Collect the precipitated solid by filtration, wash with cold water to remove residual salts, and dry thoroughly under vacuum to yield the final product.

Reactivity and Derivatization Potential

The true value of 4-aminoquinoline-3-carboxylic acid in drug discovery lies in its dual reactive sites, which allow for extensive and independent derivatization.

-

The 3-Carboxylic Acid Group: This site is a classic handle for forming stable amide bonds. By coupling the acid with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU, or EDC), a library of 4-aminoquinoline-3-carboxamides can be generated.[11] This is a field-proven strategy for modulating a compound's potency, selectivity, and pharmacokinetic properties.

-

The 4-Amino Group: The primary amine at the C4 position can undergo various reactions, including N-alkylation, N-acylation, or reductive amination. This allows for the introduction of side chains, which are known to be critical for the biological activity of many 4-aminoquinoline drugs, often influencing target engagement and cellular uptake.[12]

Caption: Key reactive sites for derivatization of the scaffold.

Biological and Pharmacological Significance

While the parent 4-aminoquinoline-3-carboxylic acid is primarily a synthetic intermediate, its derivatives have shown remarkable potential across various therapeutic areas. The core scaffold is a validated pharmacophore for targeting a range of biological systems.

Table 2: Biological Activities of 4-Aminoquinoline Derivatives

| Therapeutic Area | Target / Mechanism of Action | Example Derivative Class | Source |

| Antimalarial | Inhibition of heme polymerization in the parasite's food vacuole. | Side-chain modified 4-aminoquinolines. | [6][13] |

| Autoimmune Disease | Reversible inhibition of Bruton's Tyrosine Kinase (BTK). | 4-Aminoquinoline-3-carboxamides. | [11] |

| Antibacterial | Inhibition of essential bacterial enzymes (e.g., DNA gyrase). | Substituted 4-aminoquinoline-3-carboxylates. | [3][14] |

| Anticancer | Inhibition of kinases (e.g., EGFR, HER-2), antitumor activities. | General 4-aminoquinoline derivatives. | [1][3] |

| Antiviral | Various, including disruption of viral entry or replication. | General 4-aminoquinoline derivatives. | [2] |

The strategic modification of the 3-carboxyl and 4-amino positions is key to achieving this therapeutic diversity. For instance, converting the carboxylic acid to specific carboxamides was instrumental in discovering potent and reversible inhibitors of Bruton's Tyrosine Kinase (BTK) for treating rheumatoid arthritis.[11] Similarly, modifications to the amino side chain of the classic 4-aminoquinoline structure have been a fruitful strategy for overcoming chloroquine resistance in malaria.[6][12]

Analytical Characterization

The structural integrity and purity of 4-aminoquinoline-3-carboxylic acid and its derivatives are confirmed using standard analytical techniques.

-

NMR Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show characteristic signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A distinct singlet for the proton at the C2 position would also be expected. The protons of the 4-amino group would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will display signals for the nine aromatic carbons of the quinoline core and a downfield signal for the carbonyl carbon of the carboxylic acid (typically >160 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic stretches would include a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (approx. 1700 cm⁻¹), and N-H stretches for the primary amine (approx. 3300-3500 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should match the calculated exact mass of C₁₀H₈N₂O₂.[13]

Conclusion

4-Aminoquinoline-3-carboxylic acid represents a powerful and versatile platform for modern drug discovery. Its fundamental properties—rooted in the privileged 4-aminoquinoline pharmacophore and enhanced by its dual functional handles—make it an ideal starting point for the synthesis of compound libraries targeting a wide array of diseases. A thorough understanding of its physicochemical characteristics, synthetic accessibility, and reactive nature is essential for any researcher aiming to leverage this scaffold to develop the next generation of innovative therapeutics.

References

-

Romero, M. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Al-Salahi, R., Al-Omar, M., & Amr, A. (2022). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

-

Aillerie, K., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Solomon, V. R., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]

-

Wentland, M. P., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. [Link]

-

de Oliveira, R. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC. [Link]

-

Ito, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as Potential Antimicrobial Agents. Journal of Pharmaceutical Sciences. [Link]

-

Stańczak, A., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Chemsrc. (n.d.). CAS#:93074-72-7 | 4-Amino-quinoline-3-carboxylic acid ethyl ester. Chemsrc. [Link]

-

Solomon, V. R., et al. (2012). Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminoquinoline-3-carboxamide. PubChem. [Link]

-

Wikipedia. (n.d.). 4-Aminoquinoline. Wikipedia. [Link]

-

Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Solubility of Things. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. synchem.de [synchem.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS#:93074-72-7 | 4-Amino-quinoline-3-carboxylic acid ethyl ester | Chemsrc [chemsrc.com]

- 11. 4-Aminoquinoline-3-carboxamide | C10H9N3O | CID 23132160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-Aminoquinoline-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold represents a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. This technical guide delves into the history and discovery of a key derivative, 4-aminoquinoline-3-carboxylic acid, a molecule that, while less renowned than its 4-amino counterparts, holds significant value as a synthetic intermediate and a precursor to compounds with diverse biological activities. We will explore the historical context of its likely emergence from the foundational principles of quinoline synthesis, detail plausible synthetic methodologies with accompanying protocols, and examine the evolution of its derivatives in modern drug discovery. This guide is intended to provide researchers with a comprehensive understanding of this important chemical entity, grounded in the principles of synthetic chemistry and the historical progression of medicinal research.

Introduction: The Quinoline Core and the Imperative for Synthetic Antimalarials

The story of the 4-aminoquinoline scaffold is inextricably linked to the global effort to combat malaria. For centuries, the primary treatment was quinine, an alkaloid extracted from the bark of the Cinchona tree. However, the logistical challenges of securing a consistent supply, particularly highlighted during World War II when traditional sources were compromised, created an urgent need for synthetic alternatives.[1][2] This necessity catalyzed a surge in research into quinoline chemistry, leading to the development of the first synthetic 4-aminoquinolines.[2]

While chloroquine, synthesized in 1934, became the archetypal 4-aminoquinoline antimalarial, the exploration of the quinoline scaffold was broad and systematic.[3] It is within this intensive period of research that the synthesis of numerous quinoline derivatives, including 4-aminoquinoline-3-carboxylic acid, would have been first achieved, likely not as a primary therapeutic agent itself, but as a versatile building block for further chemical elaboration.

The Genesis of 4-Aminoquinoline-3-Carboxylic Acid: A Historical Synthetic Perspective

While a singular, seminal publication detailing the "discovery" of 4-aminoquinoline-3-carboxylic acid is not readily apparent in the historical literature, its first synthesis can be logically inferred from the established named reactions for quinoline synthesis that were prevalent in the early to mid-20th century. The presence of both an amino group at the 4-position and a carboxylic acid at the 3-position points towards specific cyclization strategies.

One of the most probable routes to the core quinoline-3-carboxylic acid structure is a variation of the Gould-Jacobs reaction . This reaction, starting from an aniline and ethyl ethoxymethylenemalonate, is a powerful method for forming the quinoline ring system with a carboxylic acid (or its ester) at the 3-position.[4]

Conceptual Synthetic Pathway: Gould-Jacobs Reaction

The logical pathway to 4-aminoquinoline-3-carboxylic acid via a Gould-Jacobs approach would involve the cyclization of an appropriately substituted aniline, followed by the introduction of the 4-amino group.

Sources

Introduction: The Significance of the 4-Aminoquinoline Scaffold

An In-Depth Technical Guide to the Structure Elucidation of 4-aminoquinoline-3-carboxylic Acid

This guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required for the complete structure elucidation of 4-aminoquinoline-3-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for confirming molecular identity and structure with the highest degree of confidence.

The quinoline ring is a foundational scaffold in medicinal chemistry, famously forming the core of antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] Its derivatives are explored for a vast range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[2][3] 4-aminoquinoline-3-carboxylic acid, with its molecular formula C₁₀H₈N₂O₂, combines the critical 4-aminoquinoline moiety with a carboxylic acid group, presenting unique possibilities for molecular interactions and therapeutic applications.[4]

Accurate and unambiguous structure determination is the bedrock of any drug discovery program. It ensures that biological activity is correctly attributed, enables meaningful structure-activity relationship (SAR) studies, and is a non-negotiable requirement for intellectual property and regulatory filings. This guide outlines the logical progression of experiments to confirm the structure of this specific molecule.

The Elucidation Workflow: A Progressive Approach

The process of structure elucidation is not a single experiment but a cascade of inquiries. Each step builds upon the last, progressively refining our understanding from basic composition to the precise three-dimensional arrangement of atoms. Our investigation will follow a logical sequence, ensuring that data from orthogonal techniques are used for cross-validation at every stage.[5]

Figure 1: A logical workflow for structure elucidation, emphasizing the cross-validation between orthogonal techniques.

Step 1: Synthesis and Verification of Molecular Mass

The journey begins with the synthesis of the target compound. Various synthetic routes can produce 4-aminoquinolines, with common strategies including nucleophilic aromatic substitution on 4,7-dichloroquinoline or three-component reactions like the Doebner synthesis.[3][6][7]

Following synthesis and purification (typically monitored by TLC and HPLC), the first and most crucial analytical step is to confirm the molecular weight and deduce the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).[8]

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[8]

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Parameters:

-

Capillary Voltage: 4 kV

-

Drying Gas Temperature: 350 °C

-

Nebulizer Pressure: 45 psig

-

Fragmentor Voltage: 70 V (a low voltage to minimize in-source fragmentation)[8]

-

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard to ensure high mass accuracy.

Interpreting the Data

For C₁₀H₈N₂O₂, the expected exact mass is 188.0586. HRMS should yield a value for the [M+H]⁺ ion at m/z 189.0659, with a mass accuracy of <5 ppm. This result provides strong evidence for the elemental composition, ruling out other potential formulas.

Step 2: Identifying Key Functional Groups with FTIR Spectroscopy

Infrared spectroscopy provides rapid confirmation of the key functional groups predicted by the proposed structure. While not a tool for detailed connectivity, it serves as a quick and essential validation checkpoint.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer.[1]

-

Data Acquisition: Collect the spectrum over the range of 4000–400 cm⁻¹.[1] Perform a background scan prior to the sample scan.

-

Analysis: Identify characteristic absorption bands corresponding to the principal functional groups.

Table 1: Expected FTIR Absorption Bands for 4-aminoquinoline-3-carboxylic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3200 (broad) | O-H Stretch | Carboxylic Acid | Confirms the presence of the -COOH group. |

| 3300-3100 (sharp) | N-H Stretch | Primary Amine | Confirms the presence of the -NH₂ group. |

| ~1700 (strong) | C=O Stretch | Carboxylic Acid | Confirms the carbonyl of the acid. |

| 1620-1580 | C=C, C=N Stretch | Aromatic Ring | Indicates the quinoline scaffold. |

| ~1250 | C-O Stretch | Carboxylic Acid | Supports the presence of the acid group. |

The presence of these key bands provides strong, corroborating evidence for the major structural components before proceeding to the more detailed analysis by NMR.

Step 3: Mapping the Molecular Skeleton with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[5] A combination of 1D (¹H, ¹³C) and 2D experiments allows for the complete assignment of all proton and carbon signals, effectively building the molecular structure piece by piece.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent, typically DMSO-d₆, which is effective for dissolving polar compounds and allows for the observation of exchangeable protons (-OH, -NH₂).[1]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE) is recommended for good signal dispersion.[1]

-

1D Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds, which is critical for connecting different fragments of the molecule.

-

Interpreting the NMR Data

The combination of these experiments allows for an unambiguous assignment of the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| H2 | ~8.5 (s) | C2: ~150 | C3, C4, C8a |

| C3 | - | C3: ~110 | - |

| C4 | - | C4: ~155 | - |

| H5 | ~8.0 (d) | C5: ~128 | C4, C6, C7, C8a |

| H6 | ~7.5 (t) | C6: ~124 | C5, C7, C8 |

| H7 | ~7.8 (t) | C7: ~130 | C5, C6, C8, C8a |

| H8 | ~8.2 (d) | C8: ~122 | C6, C7, C8a |

| C4a | - | C4a: ~125 | - |

| C8a | - | C8a: ~148 | - |

| -COOH | ~13.0 (br s) | C=O: ~168 | C3 |

| -NH₂ | ~7.0 (br s) | - | C4, C4a |

Note: Chemical shifts are estimations based on typical values for quinoline derivatives and are highly dependent on solvent and concentration.[8][9][10]

Figure 2: Simplified HMBC correlation map showing key 2- and 3-bond connections that piece the quinoline core together.

Key Interpretive Points:

-

Downfield Protons: The very deshielded singlet at ~8.5 ppm is characteristic of H2, adjacent to the ring nitrogen. The broad singlet around 13.0 ppm is classic for a carboxylic acid proton.[10]

-

Aromatic System: The four protons in the 7.5-8.2 ppm range with doublet and triplet splitting patterns are indicative of the benzene portion of the quinoline ring. COSY will show their adjacent relationships (H5-H6, H6-H7, H7-H8).

-

Connectivity via HMBC: The HMBC spectrum is the final arbiter. For example, a correlation from the H2 proton to the C4 carbon, and from the H5 proton to the C4 carbon, definitively links the two rings of the quinoline system at the C4a-C8a junction. Correlations from the NH₂ protons to C4 and C4a confirm its position.

Step 4: Definitive 3D Structure by Single-Crystal X-Ray Crystallography

While NMR provides the constitutional isomer, it does not give definitive information about the three-dimensional structure in the solid state, including bond angles, bond lengths, and intermolecular interactions. For this, X-ray crystallography is the gold standard.[11][12]

The ability to obtain a high-quality single crystal is the primary prerequisite. The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (C=O, N) in 4-aminoquinoline-3-carboxylic acid makes it an excellent candidate for forming well-ordered crystals.[13][14]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, DMF).

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a full sphere of diffraction data by rotating the crystal through a series of oscillations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson synthesis to locate the heavy atoms.

-

Refine the structural model against the experimental data, locating lighter atoms (N, O, C) and finally hydrogen atoms from the difference Fourier map.

-

Insights from the Crystal Structure

The resulting crystal structure provides unambiguous proof of the atomic connectivity. Furthermore, it reveals critical details about:

-

Tautomerism: It will definitively show whether the molecule exists in the amino-quinoline form or a potential imino-quinolone tautomer in the solid state.

-

Planarity: It will quantify the planarity of the quinoline ring system.

-

Hydrogen Bonding: It will map the precise network of intermolecular hydrogen bonds, which governs the crystal packing and influences physical properties like solubility and melting point.[15]

Conclusion: A Self-Validating System

References

- Benchchem. Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.

- ChemicalBook. 4-AMINOQUINOLINE-3-CARBOXYLIC ACID synthesis.

- Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as Potential Antimicrobial Agents. Journal of Pharmaceutical Sciences, 73(8), 1141-3.

- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).

- Al-Ostath, A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI.

- Risco, E., et al. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.

- Stańczak, A., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-9.

- Unknown Author. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Opsenica, I., et al. New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Cherry.

- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

- Madrid, P. B., et al. Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum. PMC - PubMed Central.

- ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.

- ResearchGate. (2025). Intramolecular hydrogen bond between 4-oxo and 3-carboxylic groups in quinolones and their analogs. Crystal structures of 7-methyl.

- Wikipedia. 4-Aminoquinoline.

- IUCr Journals. (1997). [alpha] and [beta] Phases of 4-Aminoquinoline-2-carboxylic Acid Monohydrate.

- Lima, L. M., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.

- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- Romero, A. H., & Delgado, J. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.

- PMC - PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science.

- ResearchGate. (2025). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate.

- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.

- OUCI. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.

Sources

- 1. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-AMINOQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secure Verification [cherry.chem.bg.ac.rs]

- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 13. Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.iucr.org [journals.iucr.org]

A Guide to the Spectroscopic Characterization of 4-Aminoquinoline-3-carboxylic Acid

Abstract

4-Aminoquinoline-3-carboxylic acid is a key heterocyclic compound, serving as a foundational scaffold in the development of therapeutic agents, particularly in the fields of antimalarial and anticancer research. Its unique arrangement of a quinoline core, an amino group at the 4-position, and a carboxylic acid at the 3-position gives rise to a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, this document serves as a practical reference for researchers in medicinal chemistry, organic synthesis, and drug development, offering insights into experimental design and data interpretation for the structural elucidation of this important chemical entity.

Molecular Structure and Spectroscopic Overview

The structural confirmation of a synthesized molecule like 4-aminoquinoline-3-carboxylic acid is a cornerstone of chemical research, ensuring its identity and purity before any further biological or chemical evaluation. The primary analytical techniques employed for this purpose—NMR, IR, and MS—each provide complementary pieces of information that, when integrated, create a complete structural picture.

-

NMR Spectroscopy reveals the carbon-hydrogen framework, detailing the chemical environment, connectivity, and number of protons and carbon atoms.

-

IR Spectroscopy identifies the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its elemental composition.

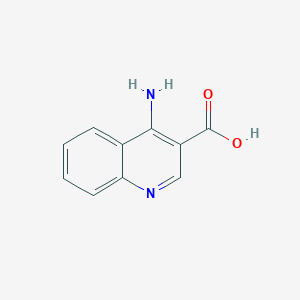

The following diagram illustrates the chemical structure of 4-aminoquinoline-3-carboxylic acid with the standard IUPAC numbering for the quinoline ring, which will be used for spectral assignments throughout this guide.

Caption: Structure of 4-Aminoquinoline-3-carboxylic Acid with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-aminoquinoline-3-carboxylic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is paramount in NMR spectroscopy. Due to the presence of both a basic amino group and an acidic carboxylic acid group, the molecule has low solubility in common non-polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this type of compound.[1] Its high polarity effectively dissolves the molecule, and its deuterium signals do not interfere with the aromatic region of interest. Furthermore, exchangeable protons from the -NH₂ and -COOH groups are readily observable in DMSO-d₆, whereas they might be broadened or absent in other solvents.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-aminoquinoline-3-carboxylic acid in 0.7 mL of DMSO-d₆. The solvent contains a trace amount of tetramethylsilane (TMS) as an internal standard, calibrated to 0.00 ppm.

-

Instrumentation: Utilize a 400 MHz (or higher) FT-NMR spectrometer, such as a Bruker AVANCE series instrument.[1]

-

¹H NMR Acquisition:

-

Acquire data at a standard probe temperature of 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program at a frequency of approximately 101 MHz (for a 400 MHz instrument).[1]

-

Use a spectral width of approximately 220 ppm.

-

Accumulate several thousand scans (e.g., 2048) as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Process the raw data (Free Induction Decay) with a standard exponential window function and perform a Fourier transform. Calibrate the ¹H spectrum to the residual DMSO-d₅ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.[1]

Data Interpretation and Expected Spectra

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a unique singlet for the proton at the C2 position, and broad signals for the exchangeable protons of the amino and carboxylic acid groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Comments |

| COOH | > 11.0 | Broad singlet (br s) | The acidic proton is highly deshielded and will appear far downfield. |

| H2 | ~8.8 - 9.0 | Singlet (s) | The proton at C2 is adjacent to the ring nitrogen and is significantly deshielded. |

| H5 / H8 | ~8.0 - 8.3 | Doublet (d) | Protons on the benzo- portion of the ring, ortho to the ring fusion, are typically downfield. |

| H6 / H7 | ~7.4 - 7.8 | Multiplet (m) | Protons on the central part of the benzo- ring, appearing as complex multiplets due to coupling. |

| NH₂ | ~7.0 - 8.0 | Broad singlet (br s) | The chemical shift of amino protons can vary and they often appear as a broad signal. |

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Comments |

| C=O (Carboxylic Acid) | ~165 - 170 | The carbonyl carbon is significantly deshielded. |

| C4 (C-NH₂) | ~150 - 155 | The carbon atom bearing the amino group is strongly influenced by the nitrogen. |

| C2 | ~148 - 152 | Similar to H2, C2 is highly deshielded by the adjacent ring nitrogen. |

| C8a, C4a (Bridgehead) | ~135 - 145 | Quaternary carbons at the ring fusion. |

| C5, C6, C7, C8 | ~115 - 135 | Aromatic carbons of the benzo- ring, with varied shifts based on their position. |

| C3 (C-COOH) | ~110 - 120 | The carbon bearing the carboxylic acid group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For 4-aminoquinoline-3-carboxylic acid, IR is particularly useful for confirming the presence of the amino (-NH₂), carboxylic acid (-COOH), and aromatic quinoline functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid method that requires minimal sample preparation.

-

Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[1]

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹, by co-adding at least 16 scans to achieve a good signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Data Interpretation and Expected Spectrum

The IR spectrum will be characterized by several key absorption bands.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Comments |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad | A very broad and characteristic band due to strong hydrogen bonding of the carboxylic acid dimer. |

| N-H Stretch (Amino Group) | 3500 - 3300 | Medium, Sharp | Typically appears as two distinct peaks (symmetric and asymmetric stretching) superimposed on the broad O-H band.[2] |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |

| C=C and C=N Stretches | 1650 - 1450 | Medium-Strong | A series of sharp peaks corresponding to the aromatic quinoline ring system.[2] |

| C-O Stretch | 1320 - 1210 | Medium | Associated with the carboxylic acid C-O bond. |

| N-H Bend | 1650 - 1580 | Medium | Bending vibration of the amino group, often overlapping with the aromatic ring stretches. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is one of the most definitive pieces of evidence for its identity.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique ideal for polar molecules like 4-aminoquinoline-3-carboxylic acid, as it typically keeps the molecule intact.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Time-of-Flight (TOF) or Quadrupole instrument.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode, as the basic nitrogen atoms are readily protonated. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak. For this molecule, the expected peak would be the protonated species, [M+H]⁺.

Data Interpretation and Expected Spectrum

-

Molecular Formula: C₁₀H₈N₂O₂

-

Molecular Weight: 188.18 g/mol

-

Expected Molecular Ion Peak: In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺.

-

Calculated m/z for [C₁₀H₉N₂O₂]⁺: 189.0659

-

The high-resolution mass spectrum (HRMS) should show this m/z value with high accuracy (typically within 5 ppm), confirming the elemental composition.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method validates the others, leading to an unambiguous structural assignment. The logical workflow for the characterization of 4-aminoquinoline-3-carboxylic acid is depicted below.

Caption: Integrated workflow for the structural confirmation of the target molecule.

Conclusion

The structural characterization of 4-aminoquinoline-3-carboxylic acid is reliably achieved through a synergistic application of NMR, IR, and MS techniques. This guide outlines the standard protocols and expected spectral data necessary for its unambiguous identification. The key spectroscopic markers include a highly deshielded proton signal for H2 in ¹H NMR, a carbonyl stretch around 1700 cm⁻¹ in the IR spectrum, and a protonated molecular ion at m/z 189.0659 in ESI-MS. Adherence to these analytical methodologies ensures the scientific rigor required for advancing compounds from the laboratory to further stages of drug discovery and development.

References

-

Al-Momani, L. A., Abu Shawar, U. A., Abu Sarhan, A. H., Shahin, R., Koutentis, P. A., Abu-Sini, M. K., & Mohammad, N. J. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5488. Available at: [Link]

-

Al-Momani, L. A. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(22), 5483. Available at: [Link]

-

Al-Momani, L. A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy. Preprints.org. Available at: [Link]

Sources

The Synthetic Pathways to 4-Aminoquinoline-3-Carboxylic Acid: A Researcher's Guide

An In-depth Technical Guide:

Abstract

The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, most notably recognized in the structure of potent antimalarial drugs like Chloroquine.[1] The addition of a 3-carboxylic acid moiety enhances the molecule's utility as a versatile building block for further derivatization and can modulate its physicochemical and biological properties.[2][3] This technical guide provides an in-depth exploration of the core synthetic strategies for producing 4-aminoquinoline-3-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the foundational multi-step approach, from the construction of the quinoline core via classical named reactions to the critical functional group interconversions required to achieve the final target molecule.

Chapter 1: The Dominant Retrosynthetic Strategy

The synthesis of 4-aminoquinoline-3-carboxylic acid is not typically achieved in a single step but through a robust and logical sequence. The most field-proven retrosynthetic analysis breaks the process down into two primary phases:

-

Formation of the Quinoline Core: The initial and most critical phase is the construction of the bicyclic quinoline ring system, specifically a 4-hydroxyquinoline-3-carboxylic acid ester. This intermediate is the central hub from which the final product is derived.

-

Functional Group Interconversion: The 4-hydroxy group of the core intermediate is chemically activated and subsequently displaced by an amino group to yield the target molecule.

This strategic disconnection allows for a modular and reliable synthesis, where the core can be constructed and purified before proceeding to the more delicate final transformations.

Caption: Key stages of the Gould-Jacobs reaction.

2.2. Experimental Protocol: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

This protocol is a representative example based on the synthesis of a key precursor to Chloroquine. [1][4] Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture with stirring at 100-110°C for 2 hours. The reaction will produce ethanol as a byproduct.

-

After 2 hours, allow the mixture to cool. The resulting crude ethyl 3-(m-chloroanilino)acrylate intermediate is typically a viscous oil or solid and can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate, larger flask equipped with a mechanical stirrer and a high-temperature thermometer, pre-heat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250°C.

-

Slowly and carefully add the crude intermediate from Step 1 to the hot solvent. The addition should be controlled to maintain the temperature at ~250°C.

-

Maintain the reaction mixture at 250°C for 1.5 to 2 hours to ensure complete cyclization.

-

Allow the mixture to cool to below 100°C. The desired product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate from the solvent.

-

Dilute the cooled mixture with an aliphatic solvent like hexane to facilitate precipitation and filtration.

-

Isolate the product by vacuum filtration, wash with hexane to remove the high-boiling solvent, and dry. Yields for this step are typically high, often in the 90-96% range. [1]

Chapter 3: Activation and Amination

With the quinoline core constructed, the next phase involves converting the stable 4-hydroxy group into the target 4-amino group. This is a two-step process involving chlorination followed by nucleophilic substitution.

3.1. Step A: Chlorination of the 4-Hydroxy Group

The 4-hydroxyquinoline exists predominantly as its 4-quinolone tautomer. [5]This tautomer can be converted into a highly reactive 4-chloroquinoline intermediate, which is susceptible to nucleophilic attack.

Mechanism and Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. [2][4]It acts as both a chlorinating and dehydrating agent, converting the amide-like quinolone into a chloro-substituted aromatic system. The reaction proceeds by activating the carbonyl oxygen, followed by chloride attack and elimination to form the stable aromatic 4-chloroquinoline.

Experimental Protocol: Synthesis of Ethyl 4,7-dichloroquinoline-3-carboxylate

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours, until the reaction is complete (monitor by TLC).

-

Allow the mixture to cool to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic process.

-

Neutralize the acidic solution with a base, such as aqueous ammonia or sodium carbonate, until the pH is basic. The product will precipitate as a solid.

-

Isolate the solid by vacuum filtration, wash thoroughly with water, and dry to yield the ethyl 4,7-dichloroquinoline-3-carboxylate.

3.2. Step B: Nucleophilic Aromatic Substitution (SNAr) for Amination

The final step is the displacement of the 4-chloro group with an amino group. The electron-withdrawing nature of the quinoline nitrogen and the 3-carboxy group activates the 4-position towards nucleophilic aromatic substitution (SNAr). [6] Mechanism and Rationale: The reaction proceeds via a Meisenheimer complex, where the nucleophile (ammonia or an amine) attacks the carbon bearing the chlorine atom. The resulting intermediate is stabilized by the aromatic system. The chloride ion is then eliminated, restoring aromaticity and forming the final 4-aminoquinoline product. Various conditions, including conventional heating, microwave irradiation, or ultrasound, can be employed to facilitate this reaction. [6] Experimental Protocol: Synthesis of 4-Amino-7-chloroquinoline-3-carboxylic Acid

-

First, the ester must be hydrolyzed to the carboxylic acid. This is typically achieved by heating the ethyl 4,7-dichloroquinoline-3-carboxylate with an aqueous base like sodium hydroxide, followed by acidic workup. [2]2. In a sealed pressure vessel, dissolve the resulting 4,7-dichloroquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Add an excess of an ammonia source, such as a saturated solution of ammonia in ethanol or aqueous ammonium hydroxide.

-

Seal the vessel and heat to 120-150°C for several hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the final 4-amino-7-chloroquinoline-3-carboxylic acid.

Caption: Final steps from the quinoline core to the target molecule.

Chapter 4: Data Summary

The following table summarizes typical conditions and expected outcomes for the primary synthetic route discussed.

| Step | Reaction Name | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) |

| 1 | Gould-Jacobs Condensation | Aniline, EMME | Ethanol or Neat | 100 - 120 | >95 (crude) |

| 2 | Gould-Jacobs Cyclization | Anilinomethylenemalonate | Diphenyl Ether | 250 | 90 - 96 |

| 3 | Chlorination | POCl₃ | POCl₃ (reagent & solvent) | ~110 (Reflux) | 85 - 95 |

| 4 | Ester Hydrolysis | NaOH (aq) | Water/Ethanol | 75 - 100 | >90 |

| 5 | Amination (SNAr) | NH₃ | Ethanol | 120 - 150 | 50 - 80 |

Conclusion

The synthesis of 4-aminoquinoline-3-carboxylic acid is a well-established, multi-step process that relies on classical organic reactions. The Gould-Jacobs reaction provides a reliable and high-yield entry point to the necessary 4-hydroxyquinoline-3-carboxylate core. Subsequent functional group manipulations—specifically, chlorination of the 4-position followed by a nucleophilic aromatic substitution—are required to install the final amino group. While the conditions for some steps, particularly the thermal cyclization, are harsh, the overall strategy is robust and has been a foundational pathway in the development of crucial pharmaceuticals. [1]Modern methods, such as palladium-catalyzed dehydrogenative amination, offer potential future alternatives, but the classical approach remains a benchmark in the field for its reliability and scalability. [12]

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Kucińska, M., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

-

Singh, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

- Li, J.J. Gould-Jacobs Reaction. Name Reactions.

-

Mojica-Sánchez, B., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [Link]

-

Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as Potential Antimicrobial Agents. Journal of Pharmaceutical Sciences. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

- Singh, S. (2015). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.

-

SynArchive. Conrad-Limpach Synthesis. [Link]

-

Chemistry lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

-

Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

-

Madrid, P. B., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. [Link]

-

Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

-

Kucińska, M., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Romero, A. H., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

D'Mello, T. H., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

-

Wheeler, D. M. S., et al. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications. [Link]

-

The University of Liverpool Repository. (2002). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. [Link]

-

Gewald, K., et al. (1985). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Die Pharmazie. [Link]

-

Research Scientific. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. [Link]

-

Yoshikawa, N., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. [Link]

- Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

-

Yoshikawa, N., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

Topic: Starting Materials for 4-Aminoquinoline-3-Carboxylic Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of antibacterial and antimalarial drugs. Its synthesis is a subject of significant interest for drug development professionals aiming to create novel analogues with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the foundational starting materials and the strategic chemical pathways employed for the synthesis of this vital heterocyclic system.

Core Synthetic Strategy: A Convergent Approach

The most efficient and widely adopted strategies for constructing the 4-aminoquinoline-3-carboxylic acid core are convergent. Rather than building the quinoline ring and subsequently attempting to introduce the substituents at the 3- and 4-positions, the primary pathways assemble the ring from precursors that already contain the necessary carbon and nitrogen framework. The dominant route involves the initial synthesis of a 4-hydroxyquinoline-3-carboxylic acid ester, which serves as a versatile intermediate. This intermediate then undergoes a sequence of functional group interconversions to yield the final target molecule.

Part I: The Gould-Jacobs Reaction: The Principal Pathway

The Gould-Jacobs reaction is arguably the most crucial and widely utilized method for constructing the 4-hydroxyquinoline-3-carboxylate core, the direct precursor to the target molecule.[1][2] This reaction series is highly effective for anilines, particularly those bearing electron-donating groups at the meta-position.[3]

Core Starting Materials

-

Anilines (Substituted and Unsubstituted) : The aniline derivative serves as the foundational component, providing the benzene ring and the nitrogen atom (N1) of the final quinoline structure. The choice of substituents on the aniline directly dictates the substitution pattern on the carbocyclic portion of the quinoline, allowing for the synthesis of a diverse library of analogues.

-

Diethyl Ethoxymethylenemalonate (EMME) : This is a critical three-carbon building block.[4][5] It reacts with the aniline to form the pyridine portion of the quinoline ring. Specifically, it provides the atoms for C2, C3, and C4, and directly installs the carboxylate precursor at the C3 position and the hydroxyl precursor at the C4 position.[3] EMME is an important intermediate in the production of various quinolone antibiotics, including chloroquine and norfloxacin.[5][6]

Mechanism and Strategic Rationale

The Gould-Jacobs reaction proceeds through a well-defined sequence of condensation followed by thermal cyclization.[3][7]

-

Condensation : The reaction initiates with a nucleophilic attack by the aniline's amino group on the electrophilic carbon of the ethoxymethylene group of EMME. This is followed by the elimination of ethanol to form a stable intermediate, a diethyl anilinomethylene malonate.[8]

-

Thermal Cyclization : This intermediate is then heated to high temperatures (typically 240-260 °C), often in a high-boiling point solvent like diphenyl ether or Dowtherm A, to induce an intramolecular cyclization.[7][9] This is an electrocyclic reaction that forms the pyridine ring. A second molecule of ethanol is eliminated, leading to the aromatic 4-hydroxyquinoline-3-carboxylate system.[3] The product exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form.[10]

The causality behind this two-step approach is rooted in controlling reactivity. The initial condensation is a straightforward nucleophilic substitution that occurs under relatively mild conditions. The subsequent high-energy cyclization ensures the formation of the thermodynamically stable aromatic quinoline ring system.

Experimental Protocol: Synthesis of Ethyl 4-Hydroxyquinoline-3-Carboxylate

This protocol is a representative example of the Gould-Jacobs reaction.

Materials:

-

Substituted Aniline (1.0 eq)

-

Diethyl Ethoxymethylenemalonate (EMME) (1.1 eq)

-

Diphenyl ether (solvent)

Procedure:

-

A mixture of the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 130-140 °C for 1-2 hours. During this time, ethanol is distilled from the reaction mixture.

-

The reaction mixture is cooled slightly, and diphenyl ether is added as a high-boiling point solvent.

-

The solution is then heated to reflux (approximately 250-260 °C) for 15-30 minutes to effect cyclization.

-

The mixture is allowed to cool to below 100 °C, and a non-polar solvent like hexane or petroleum ether is added to precipitate the product.

-

The precipitated solid is collected by filtration, washed thoroughly with the non-polar solvent to remove the diphenyl ether, and dried under vacuum.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure ethyl 4-hydroxyquinoline-3-carboxylate.[8]

Part II: The Conrad-Limpach-Knorr Synthesis: An Alternative Route

An alternative, classic method for accessing the 4-quinolone core is the Conrad-Limpach-Knorr synthesis.[11][12] This reaction offers a different set of starting materials to achieve a similar heterocyclic intermediate.

Core Starting Materials

-

Anilines : As with the Gould-Jacobs reaction, the aniline provides the benzene ring and N1 of the quinoline.

-

β-Ketoesters : Instead of EMME, this synthesis utilizes a β-ketoester, such as ethyl acetoacetate.[10][13] The ketoester provides the C2, C3, and C4 atoms of the pyridine ring.

Mechanism and Strategic Rationale

The Conrad-Limpach-Knorr synthesis is notable for its temperature-dependent regioselectivity.[10]

-

Kinetic Control (Lower Temp, ~40-80 °C - Conrad-Limpach) : At lower temperatures, the aniline's amino group preferentially attacks the more reactive ketone carbonyl of the β-ketoester. The resulting enamine intermediate then undergoes thermal cyclization at a higher temperature (e.g., ~250 °C) to yield the 4-hydroxyquinoline (4-quinolone) product.[10][14]

-

Thermodynamic Control (Higher Temp, ~140-160 °C - Knorr) : At higher initial reaction temperatures, the aniline attacks the less reactive ester carbonyl, forming a more stable β-ketoanilide intermediate. Subsequent acid-catalyzed cyclization yields the isomeric 2-hydroxyquinoline (2-quinolone) product.[10]

For the synthesis of the desired 4-aminoquinoline precursor, the Conrad-Limpach conditions are required.

| Pathway | Initial Reaction Temp. | Key Intermediate | Final Product |

| Conrad-Limpach | Low (~40-80 °C) | β-Aminoacrylate | 4-Hydroxyquinoline |

| Knorr | High (~140-160 °C) | β-Ketoanilide | 2-Hydroxyquinoline |

Part III: Functional Group Interconversion: The Path to the Final Product

Regardless of the method used to synthesize the 4-hydroxyquinoline-3-carboxylate intermediate, the final steps involve converting the 4-hydroxyl group into the target 4-amino group. This is a crucial sequence for which a robust and high-yielding protocol is necessary.

Step 1: Chlorination

The hydroxyl group at the C4 position is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. The most common strategy is to transform it into a chloro group.

-

Starting Material : Ethyl 4-hydroxyquinoline-3-carboxylate.

-

Key Reagent : Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[9] Other chlorinating agents like thionyl chloride (SOCl₂) can also be used.

-

Product : Ethyl 4-chloroquinoline-3-carboxylate. This is a highly reactive intermediate, primed for nucleophilic substitution.

Step 2: Amination

The final step is the introduction of the amino group at the C4 position via a nucleophilic aromatic substitution (SNAr) reaction, displacing the chloride.

-

Starting Material : Ethyl 4-chloroquinoline-3-carboxylate.

-

Key Reagent : A source of ammonia is required. This can be aqueous or alcoholic ammonia, ammonium hydroxide, or other ammonia surrogates.[15] The reaction is typically heated to drive it to completion.

-

Product : Ethyl 4-aminoquinoline-3-carboxylate.

Step 3: Hydrolysis (if necessary)

If the final product required is the carboxylic acid rather than the ester, a final hydrolysis step is performed.

-

Starting Material : Ethyl 4-aminoquinoline-3-carboxylate.

-

Key Reagent : Basic hydrolysis using sodium hydroxide or potassium hydroxide, followed by acidic workup, will convert the ester to the desired carboxylic acid.[16]

-

Final Product : 4-Aminoquinoline-3-carboxylic acid.

Conclusion

The synthesis of 4-aminoquinoline-3-carboxylic acid relies on a strategic selection of starting materials that enable the efficient construction of a key 4-hydroxyquinoline-3-carboxylate intermediate. The Gould-Jacobs reaction, utilizing anilines and diethyl ethoxymethylenemalonate , stands as the principal and most versatile method. An understanding of the underlying mechanisms and the rationale for the subsequent chlorination and amination steps is critical for any researcher or drug development professional working in this area. This knowledge allows for the rational design of synthetic routes to novel analogues and the optimization of reaction conditions to achieve desired therapeutic candidates.

References

-

Wikipedia. Skraup reaction. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

-

Wang, Y. et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

-

Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

-

Al-Tel, T. H. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences. Available at: [Link]

-

Wikipedia. Conrad–Limpach synthesis. Available at: [Link]

-

Centurion University. Skraup synthesis of Quinoline - CUTM Courseware. Available at: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available at: [Link]

-

Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]

-

ResearchGate. Conrad-Limpach reaction. Available at: [Link]

-

Madrid, P. B. et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. Available at: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

Marecki, P. E. & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as Potential Antimicrobial Agents. Journal of Pharmaceutical Sciences. Available at: [Link]

-

PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. Available at: [Link]

-

Organic Syntheses Procedure. diethyl methylenemalonate. Available at: [Link]

-

Wiley Online Library. Gould-Jacobs Reaction. Available at: [Link]

-

Moyano, E. L. et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

-

Zhang, X. et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. Available at: [Link]

-

ScienceDirect. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

-

Wolska, N. et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available at: [Link]

-

CUNY Academic Works. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Strains of Plasmodium falciparum. Available at: [Link]

-

MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

-

Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link]

-

ResearchGate. Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. Available at: [Link]

- Google Patents. CN114456110A - Synthesis method of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

- Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

-

PubChem. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. Available at: [Link]

-

Research Scientific. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. Available at: [Link]

Sources

- 1. Gould-Jacobs Reaction [drugfuture.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 5. Diethyl Ethoxymethylenemalonate CAS 87-13-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 7. ablelab.eu [ablelab.eu]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 14. scribd.com [scribd.com]

- 15. Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

4-aminoquinoline-3-carboxylic acid and its biological significance

An In-Depth Technical Guide to 4-Aminoquinoline-3-Carboxylic Acid and its Biological Significance

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the 4-aminoquinoline-3-carboxylic acid scaffold, a privileged heterocyclic motif in medicinal chemistry. We will dissect its synthesis, explore its diverse biological activities, and elucidate the structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their research and development programs.

Introduction: The Prominence of the 4-Aminoquinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a frequent flyer in pharmacologically active compounds. Within this class, the 4-aminoquinoline scaffold has achieved remarkable success, most notably in the development of antimalarial drugs like chloroquine and amodiaquine. The introduction of a carboxylic acid moiety at the 3-position dramatically alters the molecule's electronic and steric properties, unlocking a new dimension of biological activities beyond malaria. This guide focuses on this specific derivative, 4-aminoquinoline-3-carboxylic acid, and its analogs, which have emerged as potent agents in oncology, immunology, and beyond.

Synthetic Strategies: Accessing the Core Scaffold

The construction of the 4-aminoquinoline-3-carboxylic acid core is a critical first step in the exploration of its therapeutic potential. The choice of synthetic route is often dictated by the desired substitution patterns on the quinoline ring. A prevalent and effective method is the Gould-Jacobs reaction, which provides a reliable pathway to this scaffold.

Key Synthetic Workflow: The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM) or a similar malonic ester derivative, followed by a thermal cyclization and subsequent saponification and decarboxylation. This method is highly adaptable, allowing for the introduction of various substituents on the aniline starting material, which ultimately translate to diverse functionalization on the benzene portion of the quinoline ring.

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

This protocol describes a common intermediate step in the synthesis of many biologically active 4-aminoquinoline derivatives.

Materials:

-

3-Chloroaniline

-

Diethyl 2-(ethoxymethylene)malonate (DEEM)

-

Diphenyl ether

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: In a round-bottom flask, combine equimolar amounts of 3-chloroaniline and DEEM. Heat the mixture at 100-120°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate diethyl 2-(((3-chlorophenyl)amino)methylene)malonate.

-

Cyclization: Add the crude intermediate to a high-boiling point solvent, such as diphenyl ether, in a separate flask pre-heated to 240-260°C. Maintain this temperature for 30-60 minutes to facilitate the thermal cyclization. The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.

-